methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate
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Overview
Description
Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate is a complex organic compound characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, with additional bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a condensation reaction with methyl acetoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and specificity for these targets, leading to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromo-4-fluorophenyl)acetate: Similar structure but lacks the sulfonyl and pyrrolidine groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Sulfonyl-containing compounds: Compounds with sulfonyl groups, known for their diverse biological activities.
Uniqueness
Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate is unique due to the combination of its sulfonyl, pyrrolidine, and halogen substituents, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
methyl (2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO4S/c1-20-13(17)12(10-3-2-6-16-10)21(18,19)11-5-4-8(14)7-9(11)15/h4-5,7,16H,2-3,6H2,1H3/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNQMFDJGVGRR-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/CCCN1)/S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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